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Compound of Interest

Compound Name: Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No.: B153268

An In-Depth Technical Guide to the Proposed Mechanisms of Action for Hydroxy-Phenylpiperidine Compounds

Executive Summary
The hydroxy-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse range of cen

interest to researchers and drug development professionals due to their promiscuous pharmacology, primarily interacting with opioid and sigma recep

therapeutic avenues for complex conditions, most notably in analgesia for acute and chronic pain, but also in the broader field of neuroscience for psy

an in-depth exploration of the proposed mechanisms of action for hydroxy-phenylpiperidine compounds, grounded in an analysis of their molecular ta

protocols used to characterize their activity. We will dissect the causality behind experimental design, providing detailed, self-validating methodologies

Part 1: The Hydroxy-Phenylpiperidine Core Structure
The defining feature of this class is a phenyl group and a hydroxyl group attached to a piperidine ring. A common and pharmacologically significant ar

scaffold presents several key features for molecular interaction:

A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, allowing for a crucial ionic interaction with acidic amino a

A Hydrophobic Phenyl Group: This aromatic ring engages in hydrophobic and van der Waals interactions within the target protein, contributing sign

A Polar Hydroxyl Group: The hydroxyl moiety can act as a hydrogen bond donor or acceptor, providing specificity and additional binding energy. Th

classic feature for opioid receptor affinity.[10][11]

Modifications at the piperidine nitrogen (the N-substituent) and other positions on the rings are primary strategies for tuning the potency, selectivity, an

Part 2: Primary Molecular Targets and Mechanisms
Hydroxy-phenylpiperidine compounds derive their complex pharmacology from their ability to modulate at least two distinct receptor families: G protei

Opioid Receptor Modulation
Phenylpiperidine derivatives are a major class of synthetic opioids, with fentanyl being a prominent example.[6][12][13] Their analgesic effects are prim

A G protein-coupled receptor (GPCR).[5][12] However, activity at delta (DOR), kappa (KOR), and nociceptin (NOP) receptors is also observed and ca

Mechanism of Action: Upon binding of an agonist ligand, the opioid receptor undergoes a conformational change that promotes the exchange of Guan

associated heterotrimeric G protein (typically Gαi/o).[14][15] This event causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dis

Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gβγ Dimer: Modulates ion channels by activating G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolar

reduces neurotransmitter release.

Collectively, these actions decrease neuronal excitability and inhibit the transmission of pain signals in the central and peripheral nervous systems.[12
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Sigma receptors (σR) were initially misclassified as opioid receptors but are now recognized as a distinct protein class.[16][17] There are two main su

compounds exhibit high affinity for these receptors.[16][18][19]

The σ1R is the better-characterized subtype. It is not a classic GPCR but a unique ligand-regulated molecular chaperone located primarily at the end

membrane (MAM).[4][20]

Mechanism of Action: The σ1R acts as an intracellular signal transducer, modulating a wide array of proteins through direct protein-protein interaction

Modulation of Ion Channels: σ1R interacts with and regulates the function of various voltage-gated ion channels (Ca²⁺, K⁺, Na⁺) and ligand-gated c

Regulation of Cellular Stress: It plays a role in the ER stress response, calcium homeostasis, and neuronal survival.

Interaction with other Receptors: It can form complexes with GPCRs, including opioid receptors, potentially modulating their signaling and pharmac

Defining ligands as σ1R "agonists" or "antagonists" is functionally complex, as they do not trigger a conventional signaling cascade.[22][23] Their acti

events, such as changes in cell viability or potentiation of other receptor functions.[22]
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The Sigma-1 Receptor as an Intracellular Signal Modulator.

Part 3: Experimental Validation & Protocols
Characterizing the mechanism of a hydroxy-phenylpiperidine compound requires a tiered approach, moving from target binding to functional activity a

and designed to provide robust, reproducible data.

Determining Binding Affinity: Radioligand Binding Assays
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Causality & Expertise: The first step in characterizing a compound is to determine if it physically interacts with the putative target receptor. A competiti

interaction. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand ('radioligand') that is known to bind to the target wi

inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates higher binding affinity.[24][25]

This protocol is representative for determining the Ki of a test compound for the human μ-opioid receptor.[24]

Objective: To determine the binding affinity (Ki) of a hydroxy-phenylpiperidine compound for the human μ-opioid receptor.

Materials:

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human μ-opioid receptor.

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

Test Compound: Hydroxy-phenylpiperidine compound of interest.

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

Scintillation Counter.

Methodology:

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that yie

Assay Setup: In a 96-well plate, prepare the following in triplicate:

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd, e.g., 1 nM), and membrane suspension.

Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension. The rationale here is that a high concen

remaining radioligand binding is considered non-specific (e.g., to the filter, plastic, or lipids).

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (typically a serial dilution from 10⁻¹¹ to 10⁻⁵

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.[24]

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates 

Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) u

Data Analysis:

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

Plot the percentage of specific binding against the log concentration of the test compound.

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that in

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissoc
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Receptor Target Radioligand Tes

μ-Opioid (MOR) [³H]-DAMGO 5.2

δ-Opioid (DOR) [³H]-DPDPE 89.7

κ-Opioid (KOR) [³H]-U69,593 254

Sigma-1 (σ1R) [³H]-(+)-Pentazocine 15.6

Sigma-2 (σ2R) [³H]-DTG (+mask) 450

Hypothetical data for a sample hydroxy-phenylpiperidine compound.

digraph "Radioligand Binding Assay Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20212

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand ([³H]-L)\n- Test Compound (C)\n- Assay Buffer

plate [label="Plate Assay in Triplicate:\n1. Total Binding ([³H]-L)\n2. NSB ([³H]-L + High [L])\n3. Competitio

incubate [label="Incubate to Reach\nEquilibrium", shape=ellipse, fillcolor="#FBBC05"];

filter[label="Rapid Filtration\n(Separates Bound/Free)", shape=parallelogram, fillcolor="#EA4335", fontcolor=

wash [label="Wash Filters with\nIce-Cold Buffer"];

count [label="Quantify Radioactivity\n(Scintillation Counting)", shape=trapezium, fillcolor="#4285F4", fontcol

analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC₅₀\n- Calculate Ki (Cheng-Prusoff

// Edges

prep -> plate;

plate -> incubate;

incubate -> filter;

filter -> wash;

wash -> count;

count -> analyze;

}

Workflow for a Competitive Radioligand Binding Assay.

Assessing Functional Activity: The [³⁵S]GTPγS Binding Assay
Causality & Expertise: A binding assay confirms interaction but does not reveal its functional consequence (i.e., whether the compound is an agonist, 

[³⁵S]GTPγS binding assay is a direct measure of the first step in signal transduction: G protein activation.[15][26] Agonists stimulate the binding of [³⁵S

hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit, providing a measurable signal.[26] This makes the protocol s

Objective: To determine the functional activity (potency, EC₅₀, and efficacy, Emax) of a test compound at a Gαi/o-coupled receptor.

Materials:

Receptor Source: Cell membranes expressing the receptor of interest.

Radioligand: [³⁵S]GTPγS.

Test Compound: Hydroxy-phenylpiperidine compound.

Positive Control: A known full agonist for the receptor (e.g., DAMGO for MOR).
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GDP: Guanosine 5'-diphosphate.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Filtration and counting equipment as in Protocol 3.1.1.

Methodology:

Membrane Preparation: Prepare membranes as in the binding assay.

Assay Setup: In a 96-well plate, add the following on ice:

Assay Buffer containing a specific concentration of GDP (e.g., 10-100 µM). The rationale for adding GDP is to ensure that G proteins are in the

Varying concentrations of the test compound (for agonist mode) or a fixed concentration of the positive control agonist plus varying concentrat

Membrane suspension.

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the reaction.

Incubation: Incubate for 60 minutes at 30°C.

Termination & Quantification: Terminate, filter, wash, and quantify radioactivity as described in Protocol 3.1.1.

Data Analysis:

Plot the stimulated [³⁵S]GTPγS binding (in DPM or as a percentage of the maximal response of a full agonist) against the log concentration of 

For Agonists: Fit the curve using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal ef

For Antagonists: Determine the shift in the agonist's dose-response curve to calculate the antagonist's equilibrium dissociation constant (Kb).

Evaluating In Vivo Efficacy: Preclinical Analgesia Models
Causality & Expertise: In vitro assays, while crucial, do not fully predict a compound's effect in a complex biological system. In vivo models are essent

analgesia) and to assess its therapeutic window.[27] The hot plate test is a classic model for assessing centrally mediated (supraspinal) antinociceptio

the latency of a mouse or rat to react to a thermal stimulus, a response that is prolonged by effective central analgesics.

Objective: To assess the antinociceptive efficacy of a test compound in a model of thermal pain.

Materials:

Test Animals: Mice or rats.

Hot Plate Apparatus: A device with a metal surface maintained at a constant temperature (e.g., 55°C ± 0.5°C).[28]

Test Compound, Vehicle Control, and Positive Control (e.g., Morphine).

Opioid Antagonist (optional): Naloxone, for mechanism confirmation.[28]

Methodology:

Acclimation: Acclimate animals to the testing room and handling for at least 60 minutes before the experiment.[29]

Baseline Latency: Gently place each animal on the hot plate and start a timer. Measure the time until the animal shows a nociceptive response (e

tissue damage, a cut-off time (e.g., 30-45 seconds) must be established; if an animal does not respond by this time, it is removed.
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Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

Post-Dosing Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure t

(Optional) Antagonism Study: To confirm opioid receptor involvement, a separate group of animals can be pre-treated with naloxone before admi

indicates an opioid-mediated mechanism.[28]

Data Analysis:

The primary endpoint is the latency to response.

Data are often converted to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency – Baseline 

Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions
Hydroxy-phenylpiperidine compounds represent a versatile and pharmacologically rich scaffold. Their proposed mechanism of action is often a compl

receptor activity. This dual-target profile may offer therapeutic advantages, potentially leading to analgesics with improved side-effect profiles or novel

Understanding this mechanism requires the systematic application of the validated experimental protocols outlined in this guide. Future research shou

contributions of each receptor subtype to the overall pharmacological effect and on exploring the therapeutic potential of compounds with tailored "po
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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